molecular formula C27H31N5O4 B3001967 N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034569-40-7

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide

カタログ番号: B3001967
CAS番号: 2034569-40-7
分子量: 489.576
InChIキー: COCXUCSIWBEUQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C27H31N5O4 and its molecular weight is 489.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • Structure : The compound features a piperazine ring, isoxazole moiety, and a benzoisoquinoline structure, which contribute to its biological activity.

The compound has been identified as a potential inhibitor of several key enzymes and receptors involved in cancer progression and other diseases. Its structure suggests interactions with:

  • FLT3 Kinase : A receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Inhibition of FLT3 can lead to reduced proliferation of cancer cells.
  • Apoptosis Pathways : The presence of isoxazole and benzoisoquinoline may influence apoptotic signaling pathways, promoting cell death in malignant cells.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound's activity has been evaluated using different assays:

Cell Line IC50 (µM) Mechanism
HL-60 (human leukemia)86 - 755Induction of apoptosis and cell cycle arrest
MV4-11 (AML)1.1Selective FLT3 inhibition

The IC50 values indicate the concentration needed to inhibit cell growth by 50%, showcasing the compound's potency against leukemia cells.

Case Studies

  • Cytotoxicity in HL-60 Cells : A study demonstrated that isoxazole derivatives could significantly reduce the viability of HL-60 cells through mechanisms involving the modulation of Bcl-2 and p21 WAF-1 expression levels. Isoxazole derivatives induced apoptosis by decreasing Bcl-2 levels while promoting cell cycle arrest through upregulation of p21 WAF-1 .
  • FLT3 Inhibition : In a series of experiments focusing on FLT3 inhibitors, this compound was shown to have a potent inhibitory effect on both FLT3-WT and FLT3-ITD mutants in MV4-11 cells, making it a promising candidate for AML treatment .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Distribution : It exhibits favorable tissue distribution characteristics, essential for targeting tumors effectively.
  • Metabolism and Excretion : Metabolic studies indicate that the compound undergoes hepatic metabolism with renal excretion being the primary route for elimination.

特性

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4/c1-27(2,3)21-16-23(36-29-21)28-22(33)17-31-12-10-30(11-13-31)14-15-32-25(34)19-8-4-6-18-7-5-9-20(24(18)19)26(32)35/h4-9,16H,10-15,17H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCXUCSIWBEUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。